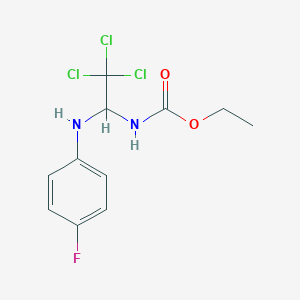

Ethyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-2,2,2-trichlor-1-(4-fluoranilino)ethylcarbamate ist eine synthetische organische Verbindung, die durch ihre einzigartige chemische Struktur gekennzeichnet ist, die eine Trichlormethylgruppe, eine Fluoranilin-Einheit und einen Carbamatester umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-2,2,2-trichlor-1-(4-fluoranilino)ethylcarbamate umfasst in der Regel mehrere Schritte:

Bildung des Zwischenprodukts: Der erste Schritt beinhaltet oft die Reaktion von 4-Fluoranilin mit einem trichlormethylhaltigen Reagenz, wie z. B. Trichloracetylchlorid, unter basischen Bedingungen, um eine Zwischenverbindung zu bilden.

Carbamate-Bildung: Das Zwischenprodukt wird dann in Gegenwart einer Base, wie z. B. Triethylamin, mit Ethylchlorformiat umgesetzt, um das endgültige Ethylcarbamate-Produkt zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten, mit Optimierungen für Ausbeute und Reinheit. Dies beinhaltet oft die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungsverfahren wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-2,2,2-trichlor-1-(4-fluoranilino)ethylcarbamate kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Reduktion der Trichlormethylgruppe führt.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Trichlormethylgruppe, unter Verwendung von Nucleophilen wie Aminen oder Thiolen.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Oxidierte Derivate mit veränderten funktionellen Gruppen.

Reduktion: Reduzierte Verbindungen mit weniger Chloratomen.

Substitution: Substituierte Produkte mit neuen funktionellen Gruppen, die die Chloratome ersetzen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird Ethyl-2,2,2-trichlor-1-(4-fluoranilino)ethylcarbamate als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihre potenziellen Wechselwirkungen mit biologischen Molekülen untersucht. Seine strukturellen Merkmale machen es zu einem Kandidaten für die Untersuchung der Enzyminhibition und Proteinbindung.

Medizin

In der pharmazeutischen Chemie wird Ethyl-2,2,2-trichlor-1-(4-fluoranilino)ethylcarbamate auf seine potenziellen pharmakologischen Eigenschaften untersucht. Forscher untersuchen seine Aktivität gegen verschiedene biologische Zielstrukturen, um neue Therapeutika zu entwickeln.

Industrie

In der Industrie wird diese Verbindung bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt. Seine Reaktivität und Stabilität machen es für Anwendungen in Beschichtungen, Klebstoffen und Polymeren geeignet.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2,2,2-trichlor-1-(4-fluoranilino)ethylcarbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trichlormethylgruppe und die Fluoranilin-Einheit können mit Enzymen und Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Der Carbamatester kann auch eine Rolle bei der Modulation der biologischen Aktivität der Verbindung spielen, indem er ihre Stabilität und Löslichkeit beeinflusst.

Wirkmechanismus

The mechanism of action of ethyl 2,2,2-trichloro-1-(4-fluoroanilino)ethylcarbamate involves its interaction with specific molecular targets. The trichloromethyl group and fluoroaniline moiety can interact with enzymes and receptors, potentially inhibiting their activity. The carbamate ester may also play a role in modulating the compound’s biological activity by affecting its stability and solubility.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl-2,2,2-trichlor-1-(4-chloranilino)ethylcarbamate: Ähnliche Struktur, aber mit einer Chlor- anstelle einer Fluor-Gruppe.

Ethyl-2,2,2-trichlor-1-(4-bromanilino)ethylcarbamate: Ähnliche Struktur, aber mit einer Brom- anstelle einer Fluor-Gruppe.

Ethyl-2,2,2-trichlor-1-(4-methoxyanilino)ethylcarbamate: Ähnliche Struktur, aber mit einer Methoxy- anstelle einer Fluor-Gruppe.

Einzigartigkeit

Ethyl-2,2,2-trichlor-1-(4-fluoranilino)ethylcarbamate ist aufgrund des Vorhandenseins der Fluorgruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Die Fluorgruppe kann die Stabilität der Verbindung erhöhen und ihre Wechselwirkung mit biologischen Zielstrukturen verändern, was sie von ihren Chlor-, Brom- und Methoxy-Analoga unterscheidet.

Eigenschaften

Molekularformel |

C11H12Cl3FN2O2 |

|---|---|

Molekulargewicht |

329.6 g/mol |

IUPAC-Name |

ethyl N-[2,2,2-trichloro-1-(4-fluoroanilino)ethyl]carbamate |

InChI |

InChI=1S/C11H12Cl3FN2O2/c1-2-19-10(18)17-9(11(12,13)14)16-8-5-3-7(15)4-6-8/h3-6,9,16H,2H2,1H3,(H,17,18) |

InChI-Schlüssel |

GHIZSQVPGHVOCP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B12002441.png)

![Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B12002444.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine](/img/structure/B12002451.png)

![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)

![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)

![3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea](/img/structure/B12002491.png)